4-Hydroxybenzamide

Descripción

4-Hydroxybenzamide has been reported in Oxytropis falcata, Houttuynia cordata, and Streptomyces tendae with data available.

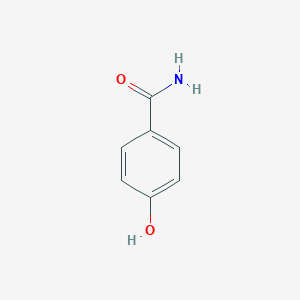

Structure

2D Structure

Propiedades

IUPAC Name |

4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSAKPUBHTZHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210931 | |

| Record name | 4-Hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-57-8 | |

| Record name | 4-Hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 619-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OU5YD093J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Hydroxybenzamide from p-Hydroxybenzoic Acid: An In-depth Technical Guide

Introduction

4-Hydroxybenzamide is a valuable chemical intermediate and a biologically active compound with applications in pharmaceuticals, agrochemicals, and materials science.[1][2] It serves as a crucial building block for more complex molecules, including the synthesis of balanol, a potent inhibitor of protein kinase C (PKC).[1] Its derivatives are explored for their anti-inflammatory, antimicrobial, and antifungal properties.[2] This guide provides a detailed technical overview of the primary synthetic routes for producing this compound from p-hydroxybenzoic acid, tailored for researchers and professionals in drug development and chemical synthesis.

Core Synthesis Pathways

The conversion of p-hydroxybenzoic acid to this compound is primarily achieved through two main strategies:

-

Direct Amidation: This single-step approach involves the direct reaction of the carboxylic acid group of p-hydroxybenzoic acid with a nitrogen source, such as methyl carbamate or urea, often under heat and in the presence of a catalyst.

-

Two-Step Esterification-Amidation: This classic and widely-used method first involves the esterification of p-hydroxybenzoic acid to form an intermediate, typically methyl p-hydroxybenzoate (methylparaben). This ester is then subsequently reacted with an ammonia source to yield the final amide product.

The choice of pathway often depends on factors such as desired yield, purity requirements, available reagents, and scalability.

Data Presentation: Comparison of Synthesis Routes

The following table summarizes the quantitative data associated with the key synthesis methods detailed in this guide.

| Table 1: Summary of Quantitative Data for this compound Synthesis | ||||

| Route | Method | Key Reagents | Reported Yield | Reported Purity |

| Direct Amidation | Methyl Carbamate | p-Hydroxybenzoic acid, Methyl carbamate, Triethylenediamine | 98.7% | 99.5% |

| Two-Step Synthesis | Esterification | p-Hydroxybenzoic acid, Methanol, Sulfuric acid | 86.1% (for ester) | Not specified |

| Amidation | Methyl p-hydroxybenzoate, Concentrated ammonia water | 95.0% - 98.0% | 96.3% - 99.0% |

Mandatory Visualizations

Logical Relationships and Workflows

The following diagrams illustrate the chemical pathways and experimental workflows for the synthesis of this compound.

Caption: Overview of synthetic pathways from p-hydroxybenzoic acid.

Caption: Experimental workflow for direct amidation.

Caption: Experimental workflow for two-step synthesis.

Experimental Protocols

Route 1: Direct Amidation of p-Hydroxybenzoic Acid

This method achieves the synthesis in a single step, offering efficiency and high atom economy.

Method A: Via Methyl Carbamate

This protocol is based on a patented process demonstrating high yield and purity.

-

Reagents and Materials:

-

p-Hydroxybenzoic acid: 139.6 g

-

Methyl carbamate: 90.7 g

-

Triethylenediamine (DABCO): 4.2 g (catalyst)

-

500 mL reactor equipped with heating and vacuum distillation capabilities.

-

-

Procedure:

-

Charge the reactor with p-hydroxybenzoic acid, methyl carbamate, and triethylenediamine.

-

Slowly heat the mixture to 130°C over a period of 30 minutes.

-

Continue to slowly increase the temperature to 180°C and maintain for 4 hours.

-

Monitor the reaction progress by detecting the content of residual p-hydroxybenzoic acid. The reaction is considered complete when the content is below 0.1%.

-

Upon completion, recover the unreacted methyl carbamate and the triethylenediamine catalyst via vacuum distillation.

-

The remaining product is 137.5 g of this compound as a white powder.

-

-

Results:

-

Yield: 98.7%

-

Purity: 99.5% (as determined by liquid phase analysis)

-

Melting Point: 161°C

-

Method B: Via Urea

The direct reaction of carboxylic acids with urea is another established method for amide synthesis. While a specific protocol for p-hydroxybenzoic acid with detailed yield was not fully elaborated in the search results, a general procedure can be outlined.

-

General Principle: The reaction typically involves heating the carboxylic acid with a slight excess of urea in a high-boiling inert solvent, often with a catalyst like phosphorous acid. The reaction proceeds through the thermal decomposition of urea to isocyanic acid, which then reacts with the carboxylic acid.

-

Representative Procedure:

-

Combine p-hydroxybenzoic acid (1.0 mol), urea (1.1 to 1.2 mol), and a catalytic amount of phosphorous acid in an inert high-boiling solvent (e.g., diisopropylnaphthalene).

-

Heat the mixture with stirring to a temperature of 150-180°C for several hours (e.g., 8 hours).

-

After cooling, the solid product is filtered and washed with the solvent.

-

Further purification can be achieved by dissolving the crude product in an aqueous alkaline solution, filtering, and then re-precipitating the amide by acidifying the filtrate.

-

Route 2: Two-Step Synthesis via Esterification and Amidation

This is a robust and frequently employed route, with each step being a well-characterized organic transformation.

Step 1: Esterification of p-Hydroxybenzoic Acid

This step produces methyl p-hydroxybenzoate (methylparaben), a common preservative.

-

Reagents and Materials:

-

p-Hydroxybenzoic acid

-

Methanol (in excess)

-

Concentrated Sulfuric Acid (catalyst)

-

Toluene (for azeotropic water removal)

-

3-necked flask with heating bath and reflux condenser.

-

-

Procedure:

-

In the 3-necked flask, combine p-hydroxybenzoic acid and methanol. A molar ratio of 1:3 (acid:methanol) is recommended for high yield.

-

Add a catalytic amount of concentrated sulfuric acid and toluene.

-

Heat the mixture to reflux (approx. 90-100°C) for at least one hour. A water separator can be used to remove the water formed during the reaction.

-

After the reaction is complete, cool the mixture to approximately 5°C to crystallize the methyl p-hydroxybenzoate.

-

Separate the crystalline product by vacuum filtration and dry.

-

-

Results:

-

Yield: 86.1% (when using a 1:3 molar ratio of acid to methanol)

-

Step 2: Amidation of Methyl p-Hydroxybenzoate

The intermediate ester is converted to the final amide using concentrated ammonia.

-

Reagents and Materials:

-

Methyl p-hydroxybenzoate: 8.6 g (0.060 mol)

-

28% Concentrated Ammonia Water: 150 mL

-

Reaction kettle or suitable pressure vessel.

-

Rotary evaporator.

-

-

Procedure:

-

Place the methyl p-hydroxybenzoate and concentrated ammonia water into the reaction kettle.

-

With stirring, heat the mixture to a temperature of 100-120°C and maintain it until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction solution.

-

Concentrate the solution using a rotary evaporator to approximately three times the initial feed volume.

-

Isolate the precipitated white solid (p-hydroxybenzamide) by suction filtration and dry.

-

-

Results (from a representative example):

-

Yield: 95.0%

-

Purity: 99.0% (by HPLC)

-

References

Unveiling Nature's Production of 4-Hydroxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzamide, a versatile aromatic amide, holds significant interest in medicinal chemistry and drug development due to its role as a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. While synthetic routes to this compound are well-established, there is a growing interest in its natural sources and biosynthetic pathways. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailed methodologies for its extraction and quantification, and an exploration of its biosynthetic origins.

Natural Sources of this compound

This compound has been identified in a diverse range of natural organisms, spanning the plant, microbial, and marine kingdoms. The primary reported sources are the plant Berberis pruinosa, the bacterium Streptomyces tendae, and the marine sponge Phakellia fusca.[1][2] Additionally, its immediate precursor, 4-hydroxybenzoic acid, is more widely distributed in nature and can be microbially produced, suggesting a broader potential for the natural synthesis of this compound.

Data Presentation: Quantitative Analysis of this compound and its Precursor in Natural Sources

To date, specific quantitative data for this compound in its natural sources is limited in publicly available literature. However, data on the production of its precursor, 4-hydroxybenzoic acid (4-HBA), by various wild-type and engineered microorganisms provides valuable insight into the potential for bioproduction.

| Organism Type | Species | Compound | Concentration/Yield | Reference |

| Plant | Berberis pruinosa | This compound | Not Quantified | [1] |

| Bacterium | Streptomyces tendae | This compound | Not Quantified | [2] |

| Marine Sponge | Phakellia fusca | This compound | Not Quantified | [2] |

| Marine Bacterium | Microbulbifer sp. (strain A4B-17) | 4-Hydroxybenzoic Acid | 10 mg/L | |

| Engineered Bacterium | Corynebacterium glutamicum | 4-Hydroxybenzoic Acid | 36.6 g/L | |

| Engineered Bacterium | Escherichia coli | 4-Hydroxybenzoic Acid | 17.7 g/L (from L-tyrosine) | |

| Engineered Bacterium | Klebsiella pneumoniae | 4-Hydroxybenzoic Acid | High Yield (from glucose) | |

| Engineered Bacterium | Pseudomonas putida | 4-Hydroxybenzoic Acid | Not specified |

Experimental Protocols

This section details generalized and specific protocols for the extraction, purification, and quantification of this compound and its precursors from the identified natural sources.

Extraction of this compound from Berberis pruinosa (General Protocol for Phenolic Compounds)

Berberis species are known to contain a variety of alkaloids and phenolic compounds. A general protocol for the extraction of these compounds, which would be applicable for the initial extraction of this compound, is as follows:

-

Sample Preparation: Air-dry the plant material (e.g., roots, stems) and grind it into a fine powder.

-

Extraction:

-

Perform a Soxhlet extraction with methanol for 6-8 hours.

-

Alternatively, macerate the powdered plant material in methanol or a methanol-water mixture (e.g., 80:20 v/v) at room temperature for 24-48 hours with occasional shaking.

-

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Isolation and Purification of this compound from Marine Sponge Phakellia fusca

A published study on the secondary metabolites of Phakellia fusca outlines the following chromatographic steps for the isolation of this compound:

-

Initial Fractionation (Silica Gel Column Chromatography):

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane, ethyl acetate, and methanol, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol. The specific gradient would be optimized based on preliminary Thin Layer Chromatography (TLC) analysis of the crude extract.

-

Fraction Collection: Collect fractions of 50-100 mL and monitor by TLC. Combine fractions with similar TLC profiles.

-

-

Size Exclusion Chromatography (Sephadex LH-20):

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol or a mixture of dichloromethane and methanol (1:1 v/v).

-

Purpose: To separate compounds based on their molecular size, further purifying the fractions containing this compound.

-

-

Final Purification (Preparative Thin Layer Chromatography - pTLC):

-

Stationary Phase: Silica gel G F254 pre-coated plates.

-

Mobile Phase: A solvent system such as chloroform:methanol (e.g., 95:5 v/v) or ethyl acetate:methanol. The optimal solvent system should be determined by analytical TLC.

-

Visualization: Under UV light (254 nm).

-

Elution: Scrape the band corresponding to this compound and elute the compound from the silica gel using methanol or ethyl acetate. Filter and evaporate the solvent to obtain the purified compound.

-

Cultivation and Extraction of Secondary Metabolites from Streptomyces tendae

The following is a general protocol for the cultivation of Streptomyces and extraction of its secondary metabolites:

-

Cultivation:

-

Inoculation: Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth or a specialized production medium) with a spore suspension or a vegetative mycelium of Streptomyces tendae.

-

Incubation: Incubate the culture at 28-30°C for 7-14 days with shaking (200-250 rpm) to ensure proper aeration.

-

-

Extraction:

-

Separation: Separate the mycelium from the culture broth by centrifugation or filtration.

-

Solvent Extraction: Extract the culture filtrate with an equal volume of an organic solvent such as ethyl acetate or n-butanol. Repeat the extraction 2-3 times.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude extract.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method is essential for the accurate quantification of this compound in extracts. The following provides a template for such a method:

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape). A typical starting point could be a gradient from 10% to 90% acetonitrile over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration in the sample can be determined by comparing its peak area to the calibration curve.

Biosynthesis of this compound

The biosynthesis of this compound proceeds through the formation of its precursor, 4-hydroxybenzoic acid (4-HBA). The primary pathway for 4-HBA synthesis in bacteria and plants is the shikimate pathway.

Biosynthetic Pathway of 4-Hydroxybenzoic Acid

The key step in the biosynthesis of 4-HBA is the conversion of chorismate, an intermediate of the shikimate pathway.

In this pathway, the enzyme chorismate lyase (UbiC) catalyzes the elimination of pyruvate from chorismate to yield 4-hydroxybenzoate.

Conversion of 4-Hydroxybenzoic Acid to this compound

The final step in the biosynthesis of this compound is the amidation of 4-hydroxybenzoic acid. This reaction is catalyzed by an amide synthetase, which activates the carboxylic acid group of 4-HBA, typically through adenylation, followed by reaction with an ammonia source.

Experimental Workflow for Isolation and Identification

The following diagram illustrates a general workflow for the isolation and identification of this compound from a natural source.

Conclusion

This technical guide consolidates the current knowledge on the natural sources, extraction, quantification, and biosynthesis of this compound. While the compound has been identified in diverse organisms, there is a clear need for further research to quantify its abundance in these natural hosts and to fully elucidate the specific enzymes and regulatory mechanisms governing its biosynthesis. The provided protocols offer a solid foundation for researchers to explore these areas, paving the way for potential biotechnological production and the discovery of novel derivatives with enhanced therapeutic properties.

References

The Multifaceted Biological Activities of 4-Hydroxybenzamide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzamide, a simple phenolic amide, and its diverse derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered considerable interest for their potential therapeutic applications, ranging from anticancer and antimicrobial to enzyme inhibition and cardiovascular effects. This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying signaling pathways.

Anticancer Activity

Derivatives of this compound have shown promising potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival.

Histone Deacetylase (HDAC) Inhibition

A significant area of investigation has been the development of this compound-based histone deacetylase (HDAC) inhibitors.[1] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer. By inhibiting HDACs, these compounds can induce changes in chromatin structure, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[2]

N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, for instance, have been synthesized and evaluated for their HDAC inhibitory activity. Some of these compounds exhibited potent antiproliferative activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines.[3]

| Compound/Derivative | Target | Cell Line | IC50 | Reference |

| Thiophene substituted HPPB derivative (5j) | HDAC | HCT116, A549 | 0.3 µM | [3] |

| Benzo[d][3]dioxole HPPB derivative (5t) | HDAC | HCT116, A549 | 0.4 µM | |

| This compound analogues | HDAC II | - | - | |

| Molecule E (a this compound analogue) | - | MCF-7, MDA-MB-231 | 5.0 µg/mL | |

| 4-Methylbenzamide derivative 7 | - | K562 | 2.27 µM | |

| 4-Methylbenzamide derivative 7 | - | HL-60 | 1.42 µM | |

| 4-Methylbenzamide derivative 7 | - | OKP-GS | 4.56 µM | |

| 4-Methylbenzamide derivative 10 | - | K562 | 2.53 µM | |

| 4-Methylbenzamide derivative 10 | - | HL-60 | 1.52 µM | |

| 4-Methylbenzamide derivative 10 | - | OKP-GS | 24.77 µM |

Other Anticancer Mechanisms

Beyond HDAC inhibition, this compound derivatives have been explored as inhibitors of other key targets in cancer progression, including Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR). Molecular docking studies have suggested that certain analogues can act as potent inhibitors of these kinases. Furthermore, some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

This compound and its derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. The antimicrobial mechanism is believed to involve the disruption of cell membrane functions and the inhibition of essential biosynthetic pathways.

| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 4-hydroxy-N-phenylbenzamide (5a) | B. subtilis | 25 | 6.25 | |

| 4-hydroxy-N-phenylbenzamide (5a) | E. coli | 31 | 3.12 | |

| Compound 6b | E. coli | 24 | 3.12 | |

| Compound 6c | B. subtilis | 24 | 6.25 | |

| 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) | Methicillin-resistant Staphylococcus haemolyticus | - | 100 | |

| 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) | Escherichia coli | - | 100 |

Enzyme Inhibition

The structural scaffold of this compound lends itself to the design of inhibitors for various enzymes implicated in disease.

Tyrosinase Inhibition

A series of novel 4-hydroxybenzaldehyde derivatives, closely related to this compound, have been synthesized and shown to be potent inhibitors of mushroom tyrosinase, an enzyme involved in melanin biosynthesis. This activity suggests their potential application in treating hyperpigmentation disorders.

| Compound/Derivative | Enzyme | IC50 (mM) | Ki (mM) | Inhibition Type | Reference |

| 4-hydroxybenzaldehyde | Mushroom Tyrosinase | 1.22 | - | - | |

| Compound 3c (dimethoxyl phosphate derivative) | Mushroom Tyrosinase | 0.059 | 0.0368 | Non-competitive |

Cardiovascular Effects

Certain 4-hydroxy-furanyl-benzamide derivatives have been shown to exert protective effects on the heart. These compounds can decrease the infarct area and left ventricular pressure, suggesting a potential role in the management of heart failure. The mechanism of action is believed to involve the activation of both M2-muscarinic receptors and nitric oxide synthase.

Experimental Protocols

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of compounds against HDAC enzymes.

-

Reagent Preparation:

-

Prepare HDAC Assay Buffer.

-

Reconstitute the fluorogenic HDAC substrate in an appropriate solvent (e.g., DMSO) to create a stock solution, then dilute to a working concentration with Assay Buffer.

-

Prepare a stock solution of the test compound and a known HDAC inhibitor (e.g., Trichostatin A) in DMSO.

-

Reconstitute the HDAC enzyme in Assay Buffer.

-

Prepare a Developer solution.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the following to each well:

-

HDAC Assay Buffer.

-

Test compound at various concentrations or the positive control inhibitor.

-

HDAC enzyme solution.

-

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Add the HDAC substrate to each well and incubate for an additional 30 minutes at 37°C.

-

Stop the reaction by adding the Developer solution.

-

Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Tyrosinase Inhibition Assay (Colorimetric)

This protocol describes a method to screen for inhibitors of tyrosinase activity.

-

Reagent Preparation:

-

Prepare a phosphate buffer solution (e.g., pH 6.8).

-

Prepare a stock solution of mushroom tyrosinase in the phosphate buffer.

-

Prepare a stock solution of the substrate, L-DOPA, in the phosphate buffer.

-

Prepare stock solutions of the test compounds and a known tyrosinase inhibitor (e.g., kojic acid) in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer.

-

Test compound at various concentrations or the positive control inhibitor.

-

Tyrosinase solution.

-

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration.

-

Determine the percentage of inhibition for each compound concentration relative to the control.

-

Calculate the IC50 value from the dose-response curve.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum:

-

Culture the test microorganism overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in an appropriate solvent.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microplate containing broth medium to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microplate with the standardized microbial suspension.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Signaling Pathways and Mechanisms of Action

Hedgehog Signaling Pathway Inhibition

Some benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis. These inhibitors often target the Smoothened (Smo) receptor, a key component of the Hh pathway.

Caption: Hedgehog signaling pathway and its inhibition by this compound derivatives.

M2-Muscarinic Receptor and Nitric Oxide Synthase Activation

The cardioprotective effects of some 4-hydroxy-furanyl-benzamide derivatives are mediated through the activation of M2-muscarinic receptors and nitric oxide synthase (NOS).

Caption: Cardioprotective mechanism via M2-muscarinic receptor and NOS activation.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potential as anticancer, antimicrobial, and enzyme inhibitory agents warrants further investigation and development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating the continued exploration of these multifaceted molecules for therapeutic applications. The elucidation of their mechanisms of action, particularly through the modulation of key signaling pathways, provides a rational basis for the design of novel and more potent derivatives.

References

Spectroscopic Analysis of 4-Hydroxybenzamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxybenzamide, a compound of interest in pharmaceutical and chemical research. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (CAS No: 619-57-8) is a benzamide derivative with the molecular formula C₇H₇NO₂. It serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals like balanol, a potent protein kinase C inhibitor.[1] Understanding its structural features through spectroscopic analysis is crucial for quality control, reaction monitoring, and characterization of its derivatives. This guide presents key spectroscopic data in a structured format to facilitate its use in a research setting.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented below was obtained in Dimethyl Sulfoxide-d₆ (DMSO-d₆), a common solvent for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆) [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet (broad) | 1H | Phenolic -OH |

| ~7.77 | Doublet | 2H | Aromatic H (ortho to -CONH₂) |

| ~7.76 | Singlet (broad) | 1H | Amide -NH₂ |

| ~7.12 | Singlet (broad) | 1H | Amide -NH₂ |

| ~6.81 | Doublet | 2H | Aromatic H (ortho to -OH) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | Amide Carbonyl (C=O) |

| ~160.5 | Aromatic Carbon (C-OH) |

| ~130.2 | Aromatic CH (ortho to -CONH₂) |

| ~124.9 | Aromatic Carbon (C-CONH₂) |

| ~114.5 | Aromatic CH (ortho to -OH) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: Key IR Absorption Bands for this compound (KBr Pellet) [3]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3200 | Strong, Broad | O-H Stretch | Phenol |

| ~3350, ~3170 | Medium | N-H Stretch | Primary Amide |

| ~1650 | Strong | C=O Stretch | Amide I Band |

| ~1605 | Medium | N-H Bend | Amide II Band |

| ~1590, ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1280 | Strong | C-O Stretch | Phenol |

| ~850 | Strong | C-H Bend | p-disubstituted benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 137.14 g/mol .

Table 4: Mass Spectrometry Data for this compound (Electron Ionization - EI)

| Mass-to-Charge Ratio (m/z) | Proposed Fragment |

| 137 | [M]⁺ (Molecular Ion) |

| 121 | [M - NH₂]⁺ |

| 93 | [C₆H₅O]⁺ |

| 65 | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

¹H NMR Acquisition :

-

Pulse Sequence : Use a standard single-pulse sequence.

-

Relaxation Delay : Set a delay of 1-5 seconds.

-

Acquisition Time : Typically 2-4 seconds.

-

Number of Scans : 8 to 16 scans are usually sufficient.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : A proton-decoupled single-pulse experiment is standard.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : A higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation : Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Place the powder into a pellet press die. Apply high pressure (several tons) to form a thin, transparent or translucent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of the IR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (GC-MS with EI)

-

Sample Preparation : Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Instrumentation and Conditions :

-

Injector : Use a split/splitless injector, typically in split mode to avoid overloading the column. Set the injector temperature to ~250 °C.

-

GC Column : A standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

-

Oven Program : Start at a low temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 250 °C) to ensure separation and elution of the compound.

-

Ion Source : Electron Ionization (EI) at a standard energy of 70 eV.

-

Analyzer : Scan a mass range appropriate for the compound, for instance, m/z 40 to 200.

-

-

Data Acquisition and Analysis : Inject a small volume (e.g., 1 µL) of the sample solution. The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for the eluting peak corresponding to this compound.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Proposed EI fragmentation of this compound.

Caption: Key IR absorptions for this compound.

References

Solubility profile of 4-Hydroxybenzamide in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Hydroxybenzamide, a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] Understanding the solubility of this compound is critical for its application in pharmaceutical development, biochemical research, and polymer chemistry.

Core Compound Properties

| Property | Value |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol [2] |

| CAS Number | 619-57-8 |

| Appearance | White crystalline solid or powder[1] |

| Melting Point | 161-162 °C[1] |

Quantitative Solubility Data

The solubility of this compound is influenced by the solvent and temperature. While comprehensive quantitative data across a wide range of solvents is limited in publicly available literature, the following table summarizes the available information. The compound generally exhibits low solubility in water and is more soluble in organic solvents.[1]

| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | 100 mg/mL | 0.729 M |

| Water | Not Specified | Low/Sparingly Soluble | Not Determined |

| Ethanol | Not Specified | Soluble | Not Determined |

| Esters | Not Specified | Soluble | Not Determined |

Note: The terms "low," "sparingly soluble," and "soluble" are qualitative descriptions and may vary depending on the specific experimental conditions.

Experimental Protocols

The determination of the equilibrium solubility of this compound is crucial for various research and development applications. The shake-flask method is a widely accepted and reliable technique for this purpose.

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Saturated Solution:

-

An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed glass vial or flask.

-

The sealed container is agitated using a shaker or magnetic stirrer at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

2. Phase Separation:

-

Once equilibrium is established, the undissolved solid is separated from the saturated solution.

-

This is typically achieved through centrifugation, followed by careful filtration of the supernatant using a chemically inert syringe filter (e.g., PTFE) that does not absorb the solute.

3. Quantification of Solute by HPLC:

-

The concentration of this compound in the clear, saturated filtrate is determined using a validated HPLC method.

-

A calibration curve is generated using standard solutions of this compound at known concentrations to ensure accurate quantification.

-

HPLC Method Parameters (Example):

-

Column: Phenomenex Kinetex C18 (150 × 4.6 mm; 5 μm particle size)

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: 100% Acetonitrile

-

Detection Wavelength: 230 nm

-

Flow Rate: 1.0 mL/min

-

A gradient elution program is typically used to ensure good separation.

-

4. Data Reporting:

-

The solubility is reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to determine the solubility experimentally using the detailed protocols provided.

References

Discovery and Isolation of 4-Hydroxybenzamide from Marine Sponges: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marine sponges are a prolific source of novel bioactive secondary metabolites, offering a vast repository for drug discovery and development. Among these compounds, 4-Hydroxybenzamide, a simple phenolic amide, has been identified and isolated from the marine sponge Phakellia fusca. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its marine source. It includes a detailed, generalized experimental protocol for its extraction and purification, a summary of its key quantitative data, and a proposed signaling pathway, offering valuable insights for researchers in natural product chemistry and pharmacology.

Introduction

The marine environment, particularly sessile invertebrates like sponges, represents a largely untapped resource for novel chemical entities with therapeutic potential. Sponges have developed a sophisticated chemical defense system, producing a diverse array of secondary metabolites to ward off predators and compete for space. These compounds often possess unique structural features and potent biological activities.

This compound is a naturally occurring phenolic compound that has been isolated from various terrestrial and marine organisms. Its presence in the marine sponge Phakellia fusca highlights the biosynthetic capabilities of these organisms and their associated microbial symbionts. The phenolic amide scaffold of this compound suggests potential antioxidant and anti-inflammatory properties, making it a compound of interest for further pharmacological investigation. This guide aims to provide a detailed technical framework for the isolation and preliminary characterization of this compound from marine sponges.

Discovery from Phakellia fusca

The presence of this compound in the marine environment was confirmed through the investigation of secondary metabolites from the sponge Phakellia fusca[1]. In a study by Zhou et al. (2013), a comprehensive chemical analysis of the sponge extract led to the isolation and identification of several compounds, including this compound. This discovery underscores the importance of continued exploration of marine biodiversity for novel natural products.

Experimental Protocols

While the original publication provides a general overview of the isolation process, this section presents a more detailed, generalized experimental protocol based on standard methodologies for the isolation of natural products from marine sponges.

Collection and Preparation of Sponge Material

-

Collection: Specimens of Phakellia fusca are collected by scuba diving from their natural habitat.

-

Identification: The sponge is taxonomically identified by a marine biologist. A voucher specimen is typically deposited in a recognized marine natural history museum or research institute.

-

Preparation: The fresh sponge material is frozen immediately after collection to prevent enzymatic degradation of secondary metabolites. The frozen sponge is then lyophilized (freeze-dried) to remove water, and the dried biomass is ground into a fine powder.

Extraction

-

The powdered sponge material is exhaustively extracted with an organic solvent. A common approach is sequential extraction with solvents of increasing polarity, or a single extraction with a moderately polar solvent like methanol or a mixture of dichloromethane and methanol.

-

Example Protocol:

-

Macerate the dried sponge powder (e.g., 500 g) with methanol (e.g., 3 x 2 L) at room temperature for 24 hours for each extraction.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation and Purification

The crude extract is a complex mixture and requires further separation to isolate individual compounds. This is typically achieved through a series of chromatographic techniques.

-

Silica Gel Column Chromatography:

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions enriched with this compound are further purified using a Sephadex LH-20 column.

-

Methanol is a common eluent for this type of size-exclusion chromatography, which separates compounds based on their molecular size and polarity.

-

-

Preparative Thin Layer Chromatography (pTLC):

-

Final purification is achieved using preparative TLC on silica gel plates.

-

The semi-purified fraction is applied as a band onto the pTLC plate and developed in an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).

-

The band corresponding to this compound (visualized under UV light) is scraped off the plate, and the compound is eluted from the silica with a polar solvent like methanol.

-

The solvent is then evaporated to yield the pure compound.

-

Data Presentation

Physicochemical and Spectroscopic Data

The structure of the isolated this compound is confirmed by spectroscopic analysis. The following table summarizes the expected data for this compound.

| Property | Data |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 162-165 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.71 (d, J=8.8 Hz, 2H), 7.21 (s, 1H), 6.78 (d, J=8.8 Hz, 2H), 9.85 (s, 1H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168.2, 160.0, 130.4, 124.3, 114.5 |

| Mass Spectrometry (EI-MS) | m/z 137 [M]⁺, 121, 93, 65 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Phakellia fusca.

Proposed Signaling Pathway

Given that this compound is a phenolic compound, it is hypothesized to exert its biological effects, at least in part, through the activation of the Nrf2-mediated antioxidant response pathway. This pathway is a key regulator of cellular defense against oxidative stress. While direct evidence for this specific activity of marine-derived this compound is pending, this proposed mechanism is based on the known activities of similar phenolic compounds. Benzamide derivatives have also been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway[2].

The following diagram illustrates the putative activation of the Nrf2 signaling pathway by this compound.

Conclusion

The isolation of this compound from the marine sponge Phakellia fusca adds to the growing body of evidence that marine invertebrates are a rich source of bioactive natural products. This technical guide provides a foundational framework for the discovery, isolation, and characterization of this compound. Further research is warranted to fully elucidate the biosynthetic pathways of this compound in Phakellia fusca and to confirm its specific mechanism of action and therapeutic potential. The methodologies and proposed pathways presented herein offer a starting point for scientists and researchers to build upon in the exciting field of marine drug discovery.

References

Theoretical Insights into the Molecular Architecture of 4-Hydroxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies conducted on the molecular structure of 4-Hydroxybenzamide (4-HBA). By leveraging computational chemistry methods, researchers have gained significant insights into the geometric, vibrational, and electronic properties of this important molecule, which serves as a key structural motif in various pharmaceutical compounds. This document summarizes key findings, details the computational methodologies employed, and presents visualizations of the theoretical workflow.

Molecular Structure and Geometry

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure of this compound. These computational analyses provide optimized geometric parameters that are in good agreement with experimental data, offering a foundational understanding of the molecule's conformation.

Computational Approach

The molecular geometry of this compound has been optimized using DFT calculations, with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional being a commonly used method.[1][2] A triple-zeta Pople-style basis set, 6-311++G(d,p), is frequently employed to ensure a high degree of accuracy in the calculations.[1][2] This level of theory has been shown to be effective for studying both the monomeric and dimeric structures of this compound.[2]

The general workflow for a theoretical investigation of this compound's molecular structure is outlined below.

Caption: A flowchart illustrating the typical computational workflow for the theoretical analysis of this compound.

Optimized Geometric Parameters

The following table summarizes the key optimized geometric parameters for this compound as determined by DFT calculations. For comparative purposes, theoretical data for related benzamide derivatives are also included, as specific values for this compound were not fully detailed in the provided search results.

| Parameter | Bond/Angle | Calculated Value (Å or °) | Reference Compound |

| Bond Length | C-C (phenyl) | 1.38 - 1.41 Å | Benzamide derivatives |

| C-N (amide) | ~1.38 Å | Benzamide derivatives | |

| Bond Angle | Not specified | Not specified | |

| Dihedral Angle | Not specified | Not specified |

Note: The table is populated with representative values from similar structures due to the absence of specific numerical data for this compound in the initial search results. Researchers should consult the primary literature for precise values.

Vibrational Spectroscopy

Vibrational analysis is a critical component of theoretical studies, providing insights into the molecule's dynamic behavior and allowing for the interpretation of experimental infrared (IR) and Raman spectra.

Computational Protocol

Theoretical vibrational frequencies are calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic vibrational modes. These calculations are essential for assigning specific vibrational modes to the observed peaks in experimental FT-IR and FT-Raman spectra.

Key Vibrational Modes

The vibrational spectrum of this compound is characterized by several key stretching and bending modes. The table below summarizes the expected regions for these vibrations based on functional group analysis and data from related compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl (-OH) | High-wavenumber region |

| N-H Stretch | Amide (-NH₂) | ~3455 cm⁻¹ (as in a derivative) |

| C=O Stretch | Amide (-C=O) | Downfield from N-H stretch |

| C-H Stretch | Aromatic | ~3054 cm⁻¹ (as in a derivative) |

| Aromatic Ring Vibrations | Phenyl Ring | Characteristic bands |

Electronic Properties

The electronic structure of this compound dictates its reactivity and spectroscopic properties. Theoretical calculations provide valuable information on the molecule's frontier molecular orbitals and charge distribution.

Methodological Approach

The electronic properties are typically investigated using the optimized molecular geometry. Key analyses include:

-

Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity.

-

Natural Bond Orbital (NBO) Analysis : This analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative interactions by examining the interactions between filled (donor) and vacant (acceptor) orbitals.

-

Time-Dependent DFT (TD-DFT) : This method is used to predict the electronic absorption spectra (UV-Vis), which can be compared with experimental data to validate the computational model.

The logical relationship for analyzing the electronic properties is depicted in the following diagram.

Caption: A diagram showing the interconnected analyses of electronic properties derived from the optimized molecular geometry.

Summary of Electronic Parameters

The following table presents key electronic parameters for a derivative of this compound, N-[(Z)-(4-fluorophenyl)methylideneamino]-4-hydroxybenzamide, as a representative example.

| Parameter | Value (eV) |

| HOMO Energy | -6.3324 |

| LUMO Energy | -1.9424 |

| Ionization Potential | 6.3324 |

| Electron Affinity | 1.9424 |

The HOMO-LUMO energy gap for this derivative is 4.39 eV, indicating a stable molecule with moderate reactivity. The experimental UV-Vis absorption maximum for this compound was observed at 261 nm, while the theoretical maximum absorption was calculated at 321 nm.

Intermolecular Interactions

Theoretical studies have also been applied to understand the non-covalent interactions in co-crystals of this compound. Solid-state DFT calculations, followed by Bader analysis of the periodic electron density, have been used to quantify the energy of these interactions. These studies are crucial for understanding the crystal packing and the physicochemical properties of multicomponent solid forms.

Conclusion

Theoretical studies provide a powerful lens through which to examine the molecular structure and properties of this compound. The use of DFT and related computational methods has yielded significant insights into its geometry, vibrational modes, and electronic characteristics. These findings are not only of fundamental scientific interest but also have practical implications for the rational design of new drug candidates based on the this compound scaffold. Further research combining theoretical calculations with experimental validation will continue to deepen our understanding of this versatile molecule.

References

Methodological & Application

Application Note: Synthesis and Optimization of 4-Hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzamide is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its efficient synthesis is crucial for the development of various commercial products, including the potent protein kinase C inhibitor, balanol. This document provides detailed protocols for the synthesis of this compound via three distinct methods, presents a comparative analysis of their yields and reaction conditions, and discusses key optimization strategies.

Synthesis Protocols

Three primary methods for the synthesis of this compound are detailed below, starting from common laboratory reagents.

Method A: High-Yield Ammonolysis of Methyl 4-Hydroxybenzoate

This protocol is adapted from a patented industrial method that reports high yields and purity.[1] It involves the direct reaction of methyl 4-hydroxybenzoate with concentrated ammonia in a sealed reactor at elevated temperatures.

Experimental Protocol:

-

Reactor Setup: In a high-pressure reaction kettle, combine methyl 4-hydroxybenzoate (e.g., 8.6 g, 0.060 mol) and 28% concentrated aqueous ammonia (e.g., 150 mL).

-

Reaction: Seal the reactor and, with constant stirring, heat the mixture to a temperature between 100-120°C.

-

Monitoring: Maintain this temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution using a rotary evaporator until the volume is reduced to approximately 1.5 to 3 times the initial mass of the starting ester.[1]

-

Cool the concentrated solution in an ice bath to facilitate precipitation.

-

Collect the white solid product by suction filtration.

-

Wash the solid with cold deionized water and dry under vacuum.

-

-

Analysis: Determine the yield and assess the purity of the this compound product using High-Performance Liquid Chromatography (HPLC).[1]

Method B: Synthesis from 4-Hydroxybenzoic Acid via Acyl Chloride Intermediate

This classic two-step method involves the activation of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), followed by amidation.[2][3]

Experimental Protocol:

-

Acyl Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-hydroxybenzoic acid (1 equivalent) in a suitable solvent (e.g., toluene) containing a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise to the stirred suspension at room temperature.

-

After the addition is complete, heat the mixture to reflux (or at 30-65°C) for 2-5 hours, or until the evolution of HCl and SO₂ gases ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-hydroxybenzoyl chloride.

-

-

Amidation:

-

Caution: This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Dissolve the crude 4-hydroxybenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution in an ice bath (0°C).

-

Slowly add an excess of concentrated aqueous ammonia (or bubble anhydrous ammonia gas through the solution) with vigorous stirring. A white precipitate will form immediately.

-

-

Work-up and Isolation:

-

After the addition of ammonia is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Filter the solid product and wash thoroughly with cold water to remove ammonium chloride.

-

Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.

-

-

Analysis: Analyze the product's purity by measuring its melting point (literature: 161-162°C) and using spectroscopic methods (NMR, IR).

Method C: One-Pot Synthesis from 4-Hydroxybenzoic Acid using Methyl Carbamate

This method provides a high-yield, one-pot synthesis by reacting 4-hydroxybenzoic acid with methyl carbamate in the presence of a catalyst.

Experimental Protocol:

-

Reactor Setup: In a suitable reactor, combine 4-hydroxybenzoic acid (e.g., 139.6 g), methyl carbamate (e.g., 90.7 g), and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst (e.g., 4.2 g).

-

Reaction:

-

With stirring, slowly heat the mixture to 130°C over 30 minutes.

-

Continue to slowly increase the temperature to 180°C and maintain this temperature for approximately 4 hours.

-

-

Monitoring: Monitor the consumption of 4-hydroxybenzoic acid via HPLC. The reaction is considered complete when the content of the starting material is less than 0.1%.

-

Work-up and Isolation:

-

After the reaction is complete, recover the unreacted methyl carbamate and the DABCO catalyst by vacuum distillation.

-

The remaining product is this compound as a white powder.

-

-

Analysis: Confirm the product's purity (expected >99%) and identity using HPLC and melting point analysis.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the quantitative data from the described synthesis protocols, allowing for easy comparison.

| Parameter | Method A: Ammonolysis | Method B: Acyl Chloride | Method C: Carbamate One-Pot |

| Starting Material | Methyl 4-Hydroxybenzoate | 4-Hydroxybenzoic Acid | 4-Hydroxybenzoic Acid |

| Key Reagents | Conc. NH₄OH | SOCl₂, NH₃ | Methyl Carbamate, DABCO |

| Solvent | Water (from NH₄OH) | Toluene, DCM/THF | None (Melt) |

| Temperature | 100 - 120°C | 30 - 80°C | 130 - 180°C |

| Reaction Time | Varies (TLC monitored) | 3 - 7 hours | ~4.5 hours |

| Reported Yield | 95.0 - 98.0% | Typically lower, variable | ~98.7% |

| Reported Purity | 96.3 - 99.0% (HPLC) | Variable, requires recrystallization | >99% (HPLC) |

| Key Advantage | High yield, high purity | Classic, well-understood | One-pot, high purity |

| Key Disadvantage | Requires pressure reactor | Multi-step, uses hazardous SOCl₂ | High temperature, requires vacuum distillation |

Optimization Strategies

To improve the efficiency and outcome of the this compound synthesis, consider the following optimization parameters:

-

For Method A (Ammonolysis):

-

Temperature and Pressure: The reaction rate is highly dependent on temperature. Optimizing the temperature within the 100-120°C range can balance reaction speed with the prevention of side products. The pressure will increase within the sealed vessel; ensuring the reactor is rated for the expected pressure is critical for safety.

-

Ammonia Concentration: Using a higher concentration of ammonia can drive the equilibrium towards the product, potentially increasing the reaction rate and yield.

-

Work-up: The degree of concentration of the final reaction solution before filtration can impact the recovery of the product. Over-concentration may lead to the co-precipitation of impurities, while under-concentration may result in lower yields.

-

-

For Method B (Acyl Chloride):

-

Chlorinating Agent: While thionyl chloride is common, other reagents like oxalyl chloride can also be used and may offer milder reaction conditions.

-

Base Addition in Amidation: For the amidation step, using a non-nucleophilic tertiary amine (e.g., triethylamine) in addition to ammonia can neutralize the HCl byproduct, preventing the protonation of the ammonia and potentially improving the yield.

-

Order of Addition: Adding the acyl chloride solution to the ammonia solution (rather than the reverse) ensures that ammonia is always in excess, which can minimize the formation of secondary amine byproducts.

-

-

For Method C (Carbamate One-Pot):

-

Catalyst Loading: The amount of DABCO catalyst can be optimized. A lower catalyst loading may be effective while reducing costs, but it might require longer reaction times.

-

Temperature Profile: The gradual increase in temperature is a key parameter. A slower ramp rate might prevent the formation of thermal degradation byproducts.

-

Vacuum Distillation: The efficiency of the final vacuum distillation to remove unreacted starting materials is crucial for achieving high product purity. Optimizing the vacuum pressure and temperature can maximize recovery.

-

Visualization

Diagrams of Synthesis Workflows and Routes

The following diagrams illustrate the general experimental workflow and the relationship between the different synthesis pathways.

Caption: General experimental workflow for this compound synthesis.

Caption: Logical relationships between key synthetic routes.

References

- 1. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide - Google Patents [patents.google.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Benzoic acid is treated with $ SOC{l_2} $ and the product X is formed with ammonia to give Y. Y on reaction with $ B{r_2} $ and $ KOH $ gives Z. What is Z in the reaction? [vedantu.com]

Application Notes and Protocols for the Purification of 4-Hydroxybenzamide by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzamide is a valuable compound in pharmaceutical research and drug development, known for its potential therapeutic applications. The purity of this compound is paramount for accurate downstream applications, including biological assays and formulation studies. Recrystallization is a robust and widely adopted technique for the purification of solid organic compounds. This method leverages the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. This document provides a comprehensive guide to the purification of this compound using the recrystallization technique, detailing solvent selection, a step-by-step experimental protocol, and methods for purity assessment.

Principle of Recrystallization

The fundamental principle of recrystallization lies in the variation of a solute's solubility with temperature. An ideal recrystallization solvent will dissolve the target compound to a high extent at an elevated temperature (near the solvent's boiling point) but only sparingly at lower temperatures (such as room temperature or below). Conversely, the impurities present in the crude sample should either be highly soluble in the solvent at all temperatures or largely insoluble.

This differential solubility allows for the separation of the desired compound from impurities. Upon cooling a hot, saturated solution of the crude material, the solubility of the target compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cooled solvent (mother liquor).

Solvent Selection for this compound

The choice of an appropriate solvent is critical for a successful recrystallization. This compound, a phenolic amide, is a polar molecule. Therefore, polar solvents are generally good candidates. Based on available solubility data for this compound and structurally similar compounds like 4-hydroxybenzoic acid, water and ethanol are promising solvents.

-

Water: Exhibits a significant increase in the solubility of similar phenolic compounds with temperature, making it a suitable and green solvent for recrystallization.

-

Ethanol: this compound is known to be soluble in ethanol. An ethanol-water mixture can also be employed to fine-tune the solubility characteristics.[1]

Table 1: Solubility of 4-Hydroxybenzoic Acid (a proxy for this compound) in Water and Ethanol

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | 0.5[2] |

| Water | 100 | Significantly Higher (qualitative) |

| 99% Ethanol | 67 | 38.75 (in 100g of solution)[2] |

Note: The data for 4-hydroxybenzoic acid is used as an illustrative guide due to the limited availability of precise temperature-dependent solubility data for this compound.

Experimental Protocol

This protocol outlines the steps for the recrystallization of this compound.

Materials:

-

Crude this compound

-

Selected recrystallization solvent (e.g., deionized water or ethanol)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Spatula

-

Watch glass

-

Ice bath

-

Melting point apparatus

Procedure:

-

Dissolution:

-

Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask.

-

Add a minimal amount of the chosen cold solvent (e.g., 100 mL of deionized water for a first attempt, based on the low room temperature solubility of similar compounds).

-

Gently heat the mixture on a hot plate or in a heating mantle while continuously stirring with a glass rod.

-

Add small portions of the hot solvent incrementally until the this compound just completely dissolves. Avoid adding an excess of solvent to maximize the yield.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (e.g., 0.1-0.2 g).

-

Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.

-

-

Hot Filtration:

-

If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This step is crucial to remove the charcoal and any other solid impurities.

-

Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the hot plate.

-

Pour the hot solution through the fluted filter paper into the preheated flask. This should be done quickly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

-

-

Collection of Crystals:

-

Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

-

Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

-

-

Drying:

-

Dry the crystals on the filter paper by drawing air through the Buchner funnel for some time.

-

Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry them in a desiccator.

-

-

Purity Assessment and Yield Calculation:

-

Determine the melting point of the recrystallized this compound. Pure this compound has a sharp melting point of 161-162 °C.[3] A broad melting range indicates the presence of impurities.

-

Weigh the dry, purified crystals and calculate the percent recovery.

-

Table 2: Purity Assessment of this compound

| Sample | Melting Point Range (°C) | Appearance |

| Crude this compound | (Example: 155-160) | Off-white to yellowish powder |

| Recrystallized this compound | (Example: 161-162) | White crystalline solid |

| Literature Melting Point | 161-162 | - |

Percent Recovery Calculation:

Percent Recovery (%) = (Mass of Recrystallized Product / Mass of Crude Product) x 100

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Quantification of 4-Hydroxybenzamide

Introduction

4-Hydroxybenzamide is a chemical intermediate with applications in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs. Its accurate quantification in various matrices, such as bulk drug substances, pharmaceutical formulations, and biological fluids, is crucial for quality control, pharmacokinetic studies, and drug development. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of this compound in pharmaceutical dosage forms.[1] This method offers a good balance of sensitivity, selectivity, and cost-effectiveness.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the analysis of compounds structurally similar to this compound, such as 4-Hydroxybenzoic acid.[2][3]

| Parameter | Typical Performance |

| Linearity (R²) | >0.999 |

| Range | 0.5 - 4.0 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

| Accuracy (Recovery) | 94.6% - 107.2% |

| Precision (%RSD) | < 2% |

Experimental Protocol: Quantification in Solid Dosage Forms

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or other suitable buffer)

-

Methanol (HPLC grade)